molecular formula C₁₀₈H₂₀₆N₅₂O₂₄ B1574799 ReACp53

ReACp53

Cat. No. B1574799
M. Wt: 2617.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ReACp53 could inhibit p53 amyloid formation and rescue p53 function in cancer cell lines.

Scientific Research Applications

  • Ovarian Carcinomas

    • ReACp53, a cell-penetrating peptide, has been designed to inhibit p53 amyloid formation. It rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC), characterized by p53 mutations. This intervention resulted in reduced cell proliferation and increased cell death, showing potential applicability to HGSOCs (Soragni et al., 2016).
  • Prostate Cancer

    • In a study targeting mutant p53 in prostate cancer (PCa), ReACp53 was shown to inhibit amyloid aggregates of mutant p53 protein and restore nuclear function as a transcriptional factor, inducing cell death and reducing DNA synthesis in mutant p53-carrying PCa cells. It also inhibited xenograft tumor growth in vivo, suggesting therapeutic potential in advanced PCa (Zhang et al., 2019).
  • Combination Therapy in Ovarian Cancer

    • A study explored combining ReACp53 with carboplatin for targeting ovarian cancer cells, particularly in HGSOCs. This combination enhanced tumor cell targeting in vitro and extended survival in mice bearing intraperitoneal xenografts. This suggests potential for combining ReACp53 with chemotherapy in treating HGSOCs (Neal et al., 2021).
  • Molecular Dynamics of ReACp53

    • A molecular dynamics study provided insights into the inhibition mechanisms of ReACp53 on the p53-R175H mutant aggregation. The ReACp53 peptide stabilizes the ordered structure of the mutant, decreasing its flexibility and exposure to water, thus inhibiting aggregation (Lei et al., 2021).
  • Targeted Tumor Prevention in Li-Fraumeni Syndrome

    • ReACp53 was tested as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a cancer predisposition disorder caused by p53 mutations. Periodic administration of ReACp53 delayed cancer onset and increased survival in LFS mice, supporting its potential as a tumor prevention therapy in LFS (Soragni et al., 2017).
  • Therapeutic Concept for Acute Myeloid Leukemia (AML)

    • ReACp53 was studied for its anti-tumor activity in hematopoietic malignancies like AML. It was effective against malignant cells carrying both wild-type and mutant p53, suggesting its application in targeting AML with various p53 statuses (Zeng et al., 2016).

properties

Product Name

ReACp53

Molecular Formula

C₁₀₈H₂₀₆N₅₂O₂₄

Molecular Weight

2617.13

sequence

One Letter Code: HRRRRRRRRRRPILTRITLE-OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.